molecular formula C24H20N4O2 B278934 N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278934
M. Wt: 396.4 g/mol
InChI Key: SWPKRRNWZMZLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential for use in various fields.

Mechanism of Action

The mechanism of action of N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it is believed to exert its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-microbial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments is its potential as an anti-cancer agent. It has also been shown to have anti-inflammatory and anti-microbial properties, which may be useful in various research applications. However, one of the limitations of using this compound is its potential toxicity and lack of selectivity towards cancer cells.

Future Directions

There are several future directions for research on N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to study its anti-inflammatory and anti-microbial properties and explore its potential use in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more selective and less toxic derivatives.

Synthesis Methods

The synthesis of N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-methylbenzoyl chloride with 4-methylphenyl hydrazine to form 4-(4-methylbenzoyl)phenylhydrazine. This intermediate compound is then reacted with ethyl 2-cyanoacetate in the presence of sodium ethoxide to form N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide.

Scientific Research Applications

N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential application in various scientific fields. In the field of medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and anti-microbial agent.

properties

Product Name

N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C24H20N4O2/c1-16-3-7-18(8-4-16)22(29)19-9-11-20(12-10-19)26-24(30)23-25-15-28(27-23)21-13-5-17(2)6-14-21/h3-15H,1-2H3,(H,26,30)

InChI Key

SWPKRRNWZMZLCR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=N3)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=N3)C4=CC=C(C=C4)C

Origin of Product

United States

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